molecular formula C₄H₈N₂O₄ B1145562 (3R)-3-Hydroxyasparagine CAS No. 20790-74-3

(3R)-3-Hydroxyasparagine

Cat. No. B1145562
CAS RN: 20790-74-3
M. Wt: 148.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-Hydroxyasparagine” is a chemical compound with the molecular formula C4H8N2O4 . It has a molecular weight of 148.1173 . It is also known by the identifier 2HVJ708N54 .


Physical And Chemical Properties Analysis

“(3R)-3-Hydroxyasparagine” has a molecular weight of 148.12 g/mol. The compound’s optical activity is unspecified .

Scientific Research Applications

  • Posttranslational Modification in Proteins : (3R)-3-Hydroxyasparagine is found in domains homologous to the epidermal growth factor precursor in various proteins. It is formed by the hydroxylation of asparagine and plays a role in the function of vitamin K-dependent plasma proteins and others that do not require vitamin K for normal biosynthesis (Stenflo et al., 1989).

  • Synthesis of Beta-Modified Amino Acids : (3R)-3-Hydroxyasparagine is crucial in the synthesis of non-ribosomally synthesized lipopeptide antibiotics like calcium-dependent antibiotic (CDA), which involves the hydroxylation of L-asparagine by a specific oxygenase (Strieker et al., 2007).

  • Role in Hydroxylation Processes : The presence of (3R)-3-Hydroxyasparagine in human C1r indicates its formation through post-translational hydroxylation of asparagine. This discovery helps understand protein modifications better (Arlaud et al., 1987).

  • Biosynthesis in Antibiotic Production : It's involved in the biosynthesis of certain lipopeptide antibiotics. Enzymes like AsnO and HasP are crucial for its beta-hydroxylation and phosphorylation within the CDA (Neary et al., 2007).

  • In Peptide Antibiotic Synthesis : It plays a role in synthesizing peptide antibiotics like Novo29, which shows activity against Gram-positive bacteria. The specific stereochemistry of hydroxyasparagine in these antibiotics is crucial for their function (Krumberger et al., 2023).

  • Protein Transduction Applications : (3R)-3-Hydroxyasparagine, when fused with proteins, can be effective in protein transduction for delivering functional transcription factors into cell nuclei, offering potential in cancer treatment (Hitsuda et al., 2012).

  • Enzymatic Synthesis : It can be synthesized enzymatically for applications like producing l-threo-3-Hydroxyaspartic acid, showing the potential for industrial-scale production (Hara et al., 2015).

properties

IUPAC Name

(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLPSCRBFYDNX-NHYDCYSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@H](C(=O)N)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Hydroxyasparagine

CAS RN

20790-74-3
Record name (3R)-3-Hydroxyasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-HYDROXYASPARAGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
12
Citations
JD Bettale - 2011 - search.proquest.com
Theonellamide is a bicyclic peptide isolated from a marine sponge, which shows interesting biological activity. It contains several unnatural amino acids, among which are (2S, 3R)-3-…
Number of citations: 3 search.proquest.com
L Darcel, S Das, I Bonnard, B Banaigs, N Inguimbert - Marine drugs, 2021 - mdpi.com
Lipopeptides are a class of compounds generally produced by microorganisms through hybrid biosynthetic pathways involving non-ribosomal peptide synthase and a polyketyl synthase…
Number of citations: 2 www.mdpi.com
CM Taylor, W Wang - Tetrahedron, 2007 - Elsevier
As the name suggests, this bis-amino acid is derived literally by covalently linking the Nim of a histidine residue to Cb of an alanine residue. Two regioisomers (t-HAL and p-HAL) are …
Number of citations: 32 www.sciencedirect.com
MNL Ngo-Mback, E Zeuko'o Menkem, HG Marco - Pathogens, 2023 - mdpi.com
Fungal infections continue to be a serious public health problem, leading to an estimated 1.6 million deaths annually. It remains a major cause of mortality for people with a weak or …
Number of citations: 1 www.mdpi.com
AR Uria - 2013 - core.ac.uk
Marine sponges are a rich source of bioactive natural products with potent anticancer activities. Currently, the limited availability of most of these substances prohibits further drug …
Number of citations: 7 core.ac.uk
N Fusetani, S Matsunaga - Chemical Reviews, 1993 - ACS Publications
Sponges appeared on the earth in the Cambrian Age (more than 6 million years ago) and are widely found from pole to pole and from intertidal zones to water thousands of meters deep…
Number of citations: 398 pubs.acs.org
JW Robinson - 2010 - search.proquest.com
Celogentin C and theonellamide F are a class of natural products that have potential antimitotic behavior. They both contain interesting bicyclic structures with unusual linkages within a …
Number of citations: 3 search.proquest.com
RA Espiritu - Infect. Immun, 2013 - ir.library.osaka-u.ac.jp
Marine organisms are a rich source of numerous structurally unique and biologically active secondary metabolites that may find potential use as effective therapeutics. Among the …
Number of citations: 2 ir.library.osaka-u.ac.jp
IV Smolyar, AK Yudin, VG Nenajdenko - Chemical reviews, 2019 - ACS Publications
This Review is devoted to the chemistry of macrocyclic peptides having heterocyclic fragments in their structure. These motifs are present in many natural products and synthetic …
Number of citations: 69 pubs.acs.org
AR Uria - Squalen Bulletin of Marine and Fisheries Postharvest …, 2015 - researchgate.net
Symbiotic bacteria associated with marine sponges have frequently been proposed as the true producer of many bioactive natural products with potent anticancer activities. However, …
Number of citations: 4 www.researchgate.net

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